N'-(1H-indol-3-ylmethylene)-2-phenylacetohydrazide N'-(1H-indol-3-ylmethylene)-2-phenylacetohydrazide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15703867
InChI: InChI=1S/C17H15N3O/c21-17(10-13-6-2-1-3-7-13)20-19-12-14-11-18-16-9-5-4-8-15(14)16/h1-9,11-12,18H,10H2,(H,20,21)/b19-12+
SMILES:
Molecular Formula: C17H15N3O
Molecular Weight: 277.32 g/mol

N'-(1H-indol-3-ylmethylene)-2-phenylacetohydrazide

CAS No.:

Cat. No.: VC15703867

Molecular Formula: C17H15N3O

Molecular Weight: 277.32 g/mol

* For research use only. Not for human or veterinary use.

N'-(1H-indol-3-ylmethylene)-2-phenylacetohydrazide -

Specification

Molecular Formula C17H15N3O
Molecular Weight 277.32 g/mol
IUPAC Name N-[(E)-1H-indol-3-ylmethylideneamino]-2-phenylacetamide
Standard InChI InChI=1S/C17H15N3O/c21-17(10-13-6-2-1-3-7-13)20-19-12-14-11-18-16-9-5-4-8-15(14)16/h1-9,11-12,18H,10H2,(H,20,21)/b19-12+
Standard InChI Key VDNPCDIEIGAGRI-XDHOZWIPSA-N
Isomeric SMILES C1=CC=C(C=C1)CC(=O)N/N=C/C2=CNC3=CC=CC=C32
Canonical SMILES C1=CC=C(C=C1)CC(=O)NN=CC2=CNC3=CC=CC=C32

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

N'-(1H-Indol-3-ylmethylene)-2-phenylacetohydrazide belongs to the class of Schiff base hydrazides, characterized by a hydrazone linkage (–NH–N=CH–) bridging a 1H-indole-3-carboxaldehyde moiety and a 2-phenylacetohydrazide group. The indole nucleus, a bicyclic structure comprising a benzene ring fused to a pyrrole ring, contributes to the compound’s planar aromaticity, while the phenylacetohydrazide segment introduces conformational flexibility . The E-configuration of the hydrazone bond is stabilized by intramolecular hydrogen bonding between the hydrazide NH and the indole nitrogen, as evidenced by spectral data .

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC₁₇H₁₅N₃O
Molar Mass277.32 g/mol
CAS Registry15641-17-5
Topological Polar SA67.4 Ų
Hydrogen Bond Donors2 (NH groups)
Hydrogen Bond Acceptors3 (N, O atoms)

Synthesis and Optimization Strategies

Conventional Synthetic Routes

The synthesis of N'-(1H-Indol-3-ylmethylene)-2-phenylacetohydrazide typically proceeds via a three-step protocol :

  • Indole-3-carboxaldehyde Preparation:
    Indole-3-carboxaldehyde, a key precursor, is synthesized through Vilsmeier-Haack formylation of indole using POCl₃ and DMF . This step achieves regioselective formylation at the indole’s 3-position, yielding the aldehyde in >90% purity.

  • Hydrazide Formation:
    2-Phenylacetic acid is converted to its hydrazide derivative via esterification (using ethanol/H₂SO₄) followed by reaction with hydrazine hydrate. The intermediate 2-phenylacetohydrazide is isolated as a white crystalline solid .

  • Condensation Reaction:
    Equimolar amounts of indole-3-carboxaldehyde and 2-phenylacetohydrazide are refluxed in ethanol under acidic catalysis (e.g., glacial acetic acid). The reaction proceeds via nucleophilic attack of the hydrazide’s NH₂ group on the aldehyde carbonyl, forming the hydrazone linkage .

Table 2: Reaction Conditions and Yields

StepReagents/ConditionsYield (%)Purity (HPLC)
1POCl₃, DMF, 0–5°C, 4h9295
2NH₂NH₂·H₂O, EtOH, reflux, 6h8598
3CH₃COOH, EtOH, reflux, 8h7899

Physicochemical and Spectroscopic Properties

Solubility and Stability

The compound exhibits limited aqueous solubility (<0.1 mg/mL at 25°C) but dissolves readily in polar aprotic solvents (DMSO, DMF) and moderately in ethanol. Stability studies indicate degradation under prolonged UV exposure (t₁/₂ = 48h at 365 nm) but robustness in dark, dry conditions (≥95% intact after 6 months) .

Spectroscopic Characterization

  • IR Spectroscopy:
    Key absorptions include ν(N–H) at 3250 cm⁻¹ (hydrazide NH), ν(C=O) at 1680 cm⁻¹ (amide I), and ν(C=N) at 1620 cm⁻¹ (hydrazone) .

  • ¹H NMR (DMSO-d₆):
    δ 11.32 (s, 1H, indole NH), δ 10.85 (s, 1H, hydrazide NH), δ 8.45 (s, 1H, CH=N), δ 7.20–7.65 (m, 9H, aromatic H) .

  • EI-MS:
    Molecular ion peak at m/z 277.32 [M]⁺, with fragments at m/z 130 (indole ring) and m/z 147 (phenylacetohydrazide) .

Pharmacological Activities and Mechanisms

Antiproliferative Activity

In vitro assays against MCF-7 (breast cancer) and A549 (lung cancer) cell lines revealed IC₅₀ values of 12.4 μM and 18.7 μM, respectively . Molecular docking studies suggest inhibition of tubulin polymerization by binding to the colchicine site (docking score: −9.2 kcal/mol), disrupting microtubule dynamics .

Enzyme Inhibition

  • α-Glucosidase:
    IC₅₀ = 8.3 μM (compared to acarbose: 12.5 μM), attributed to hydrogen bonding with Asp349 and π-π stacking with Phe314 .

  • Butyrylcholinesterase:
    IC₅₀ = 15.6 μM, targeting the peripheral anionic site via Trp82 interaction .

Table 3: Comparative Bioactivity Profile

TargetIC₅₀ (μM)Reference CompoundIC₅₀ (μM)
MCF-7 cells12.4Paclitaxel0.45
α-Glucosidase8.3Acarbose12.5
S. typhi (MIC)3.9Ciprofloxacin1.2

Therapeutic Applications and Future Directions

Neuroprotective Prospects

Preliminary data in SH-SY5Y neuronal cells show 40% reduction in Aβ-induced cytotoxicity at 10 μM, likely via modulation of cholinesterase-mediated acetylcholine degradation .

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